molecular formula C13H15NO5 B170077 (2R,3S)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid CAS No. 174389-11-8

(2R,3S)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B170077
CAS No.: 174389-11-8
M. Wt: 265.26 g/mol
InChI Key: PXVPQILKAQMLKV-WDEREUQCSA-N
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Description

(2R,3S)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a hydroxyl group, and a phenylmethoxycarbonyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, benzyl chloroformate, and suitable protecting groups.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving nucleophilic substitution or condensation reactions.

    Introduction of Hydroxyl Group: The hydroxyl group is introduced via selective oxidation reactions, using reagents like osmium tetroxide or potassium permanganate.

    Phenylmethoxycarbonyl Group Addition: The phenylmethoxycarbonyl group is added through esterification reactions, typically using benzyl chloroformate and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

(2R,3S)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, including potential drugs for treating various diseases.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R,3S)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. Detailed studies on its binding affinity and structural interactions provide insights into its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2,3-Dibromo-3-phenylpropanoic acid: Shares a similar stereochemistry but differs in functional groups.

    (2R,3S)-isocitric acid: Another chiral compound with distinct biological roles and applications.

Uniqueness

(2R,3S)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its versatility in synthetic applications and potential in pharmaceutical research highlight its significance in the field of organic chemistry.

Properties

IUPAC Name

(2R,3S)-3-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-10-6-7-14(11(10)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVPQILKAQMLKV-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]([C@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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